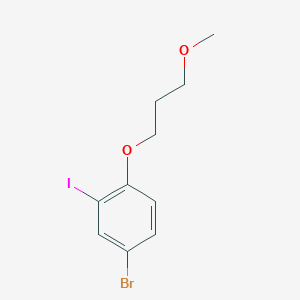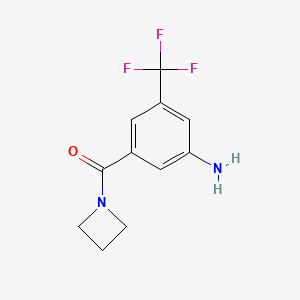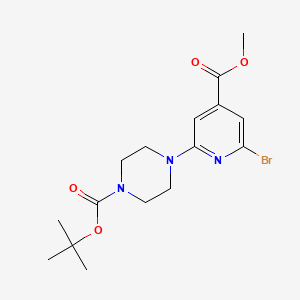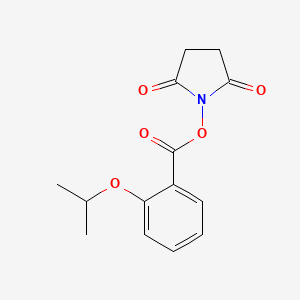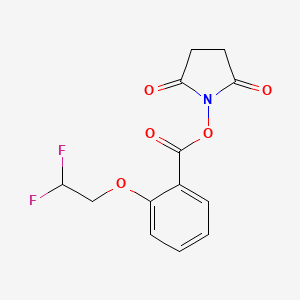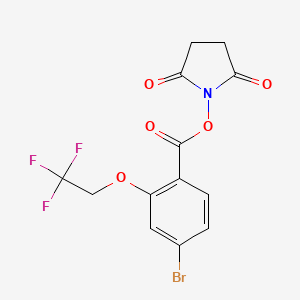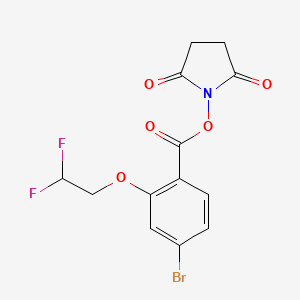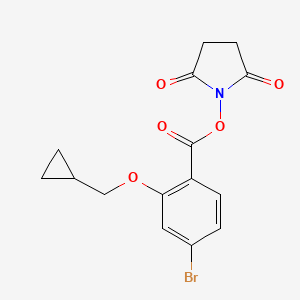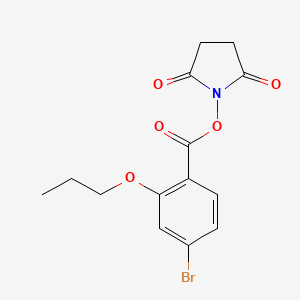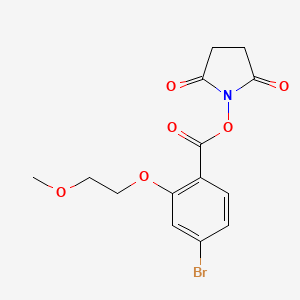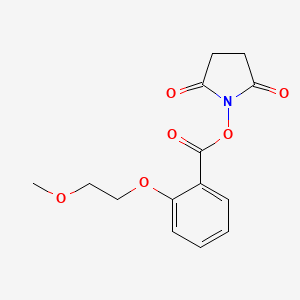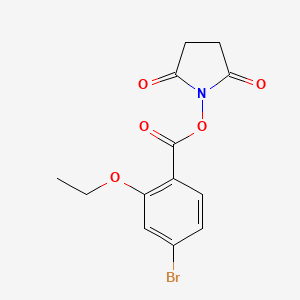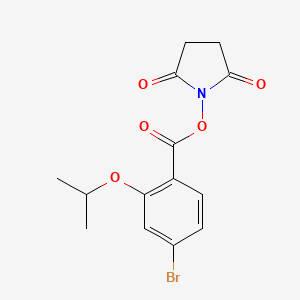![molecular formula C13H17BrO2 B8168679 [4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)
[4-Bromo-2-(cyclohexyloxy)phenyl]methanol
概要
説明
[4-Bromo-2-(cyclohexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H17BrO2 It is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a methanol group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-(cyclohexyloxy)phenylmethanol: The synthesis of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol can be achieved by brominating 2-(cyclohexyloxy)phenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions:
Oxidation: [4-Bromo-2-(cyclohexyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [4-Bromo-2-(cyclohexyloxy)phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [4-Bromo-2-(cyclohexyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
作用機序
The mechanism of action of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexyloxy group can influence its binding affinity and specificity .
類似化合物との比較
[4-Bromo-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
[4-Bromo-2-(ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness:
特性
IUPAC Name |
(4-bromo-2-cyclohexyloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENZKJBQPMYHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
